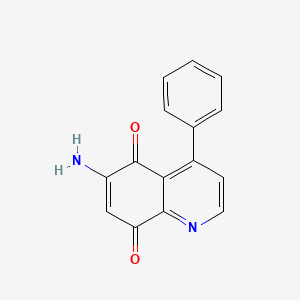

6-Amino-4-phenylquinoline-5,8-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

824405-24-5 |

|---|---|

Molecular Formula |

C15H10N2O2 |

Molecular Weight |

250.25 g/mol |

IUPAC Name |

6-amino-4-phenylquinoline-5,8-dione |

InChI |

InChI=1S/C15H10N2O2/c16-11-8-12(18)14-13(15(11)19)10(6-7-17-14)9-4-2-1-3-5-9/h1-8H,16H2 |

InChI Key |

GZXIOPDZMROIEP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C(=NC=C2)C(=O)C=C(C3=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 6 Amino 4 Phenylquinoline 5,8 Dione and Its Analogues

Classical Synthetic Routes to Quinolinediones

The formation of the quinolinedione core is a critical first step and has been approached through various classical organic reactions. These methods primarily involve the construction of the quinoline (B57606) ring system followed by oxidation to the desired quinone.

Cyclization Reactions for Quinolinedione Core Formation

The construction of the quinoline skeleton is a well-established area of organic synthesis, with several named reactions providing access to this heterocyclic system. researchgate.netresearchgate.net These methods often involve the condensation of anilines with α,β-unsaturated carbonyl compounds, 1,3-dicarbonyl compounds, or their equivalents. Some of the most prominent classical methods include:

Skraup Synthesis: This reaction involves the treatment of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene. tandfonline.com

Doebner-von Miller Reaction: A variation of the Skraup synthesis, this method utilizes α,β-unsaturated aldehydes or ketones in the presence of a Lewis or Brønsted acid. researchgate.net

Friedländer Annulation: This approach involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. tandfonline.comorganic-chemistry.org

Combes Synthesis: This method involves the acid-catalyzed reaction of anilines with 1,3-diketones. researchgate.net

These classical methods, while foundational, can sometimes be limited by harsh reaction conditions and the availability of appropriately substituted starting materials. researchgate.net More contemporary approaches often utilize transition-metal catalysis to achieve higher efficiency and broader substrate scope. For instance, palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols provides a route to 2,4-disubstituted quinolines under mild conditions. organic-chemistry.org Similarly, rhodium-catalyzed cyclization between anilines and alkynyl esters has been reported for the regioselective synthesis of quinoline carboxylates. mdpi.com

Once the quinoline ring is formed, the 5,8-dione moiety is typically introduced through oxidation of a corresponding precursor, such as a 5,8-dihydroxyquinoline or a 5-hydroxyquinoline. nih.govscispace.com

Oxidative Approaches to the Quinone Moiety

The conversion of a suitable quinoline precursor to the 5,8-dione is a crucial step. A common strategy involves the oxidation of 5-hydroxyquinolines. For example, quinoline-5,8-dione can be synthesized from quinolin-5-ol using iodobenzene (B50100) diacetate in a mixture of acetonitrile (B52724) and water. nih.gov Another approach is the photooxygenation of 8-hydroxyquinolines. dntb.gov.ua

The direct oxidation of tetrahydroquinolines to quinolines is also a viable route to access the aromatic core before subsequent functionalization and oxidation to the quinone. acs.org Catalytic systems, such as those based on o-quinones with a Co(salophen) cocatalyst, can efficiently carry out this dehydrogenation using ambient air at room temperature. acs.org

Specific Synthesis of 6-Amino-4-phenylquinoline-5,8-dione Precursors

The synthesis of the target molecule requires the specific placement of the phenyl group at the C-4 position and the amino group at the C-6 position. This is typically achieved through the use of appropriately substituted precursors.

Preparation of Substituted Anilines and Carbonyl Compounds

The synthesis often begins with commercially available or readily prepared substituted anilines and carbonyl compounds. For instance, the synthesis of substituted quinolines can be achieved through the reaction of anilines and aldehydes. organic-chemistry.org The nature of the substituents on the aniline, whether electron-donating or electron-withdrawing, can significantly influence the reaction's efficiency. organic-chemistry.org

The preparation of substituted anilines can be accomplished through various methods, including the chemoselective hydrogenation of nitro compounds. Supported gold nanoparticles have been shown to be effective catalysts for this transformation, demonstrating high selectivity for the reduction of the nitro group even in the presence of other functional groups like double bonds or carbonyls. nih.gov

For the introduction of the phenyl group at C-4, a common strategy involves using a phenyl-substituted carbonyl compound in a cyclization reaction. For example, a Friedländer synthesis could employ a 2-aminoaryl ketone and an α-methylene carbonyl compound where one of the R groups is a phenyl ring. organic-chemistry.org

Strategies for Introducing the Phenyl and Amino Moieties at C-4 and C-6, respectively

The introduction of the phenyl group at the C-4 position can be achieved through several synthetic strategies. One common approach is the use of a phenyl-substituted precursor in a cyclization reaction. For instance, in a Friedländer-type synthesis, a 2-aminoaryl ketone can be reacted with a carbonyl compound bearing a phenyl group.

The amino group at the C-6 position is often introduced after the formation of the quinoline-5,8-dione core. This can be accomplished through a nucleophilic aromatic substitution reaction on a suitable precursor, such as a 6-halo- or 6,7-dihaloquinoline-5,8-dione. researchgate.netscienceopen.com For example, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming C-N bonds and can be used to introduce arylamino groups at the 6-position of quinolinequinones. scienceopen.com

Alternatively, the amino group can be introduced by the reaction of quinoline-5,8-dione with an appropriate amine. For example, reacting quinoline-5,8-dione with various alkyl- or aryl-amines can lead to the formation of 6-amino or 7-amino substituted derivatives. nih.gov The regioselectivity of this addition can sometimes be controlled by the reaction conditions and the nature of the amine.

Advanced Catalytic Reactions in Quinolinedione Synthesis

Modern synthetic chemistry has seen a surge in the development of advanced catalytic methods that offer significant advantages over classical approaches, including milder reaction conditions, higher yields, and greater functional group tolerance. tandfonline.commdpi.com

Transition-metal catalysis plays a pivotal role in contemporary quinoline synthesis. Copper-catalyzed reactions, for instance, have been employed for the synthesis of substituted quinolines from anilines and aldehydes through an aerobic oxidative dehydrogenative annulation. organic-chemistry.org Palladium catalysis is widely used for cross-coupling reactions, such as the Buchwald-Hartwig amination for introducing amino groups and the Suzuki and Heck reactions for introducing aryl substituents. scienceopen.comresearchgate.net

Organocatalysis has also emerged as a powerful tool in heterocyclic synthesis. For example, organocatalytic cascade reactions of isatins and β-ketoamides have been used to synthesize pyrrolo[3,4-c]quinolinedione derivatives. rsc.org

Photocatalysis offers another green and efficient approach. Visible-light-mediated oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols, using anthraquinone (B42736) as an organic photocatalyst, can produce quinolines at room temperature. organic-chemistry.org

These advanced catalytic methods provide versatile and efficient pathways for the synthesis of complex quinolinedione structures like this compound, enabling the exploration of a wide range of structural analogs for various applications.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck) in Quinolinedione Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively used in the synthesis of complex organic molecules, including pharmaceuticals. nih.govresearchgate.net These reactions offer mild conditions and high functional group tolerance, making them ideal for the late-stage functionalization of the quinolinedione core. nih.gov

The Suzuki-Miyaura coupling , which involves the reaction of an organoboron compound with a halide or triflate, has been successfully applied to the synthesis of aryl derivatives of quinolinediones. researchgate.net For instance, 6,7-dihaloquinoline-5,8-diones can be coupled with various aryl boronic acids in the presence of a palladium catalyst to yield the corresponding aryl-substituted quinolinediones in high yields. researchgate.netdntb.gov.ua The choice of ligand is crucial for the success of these reactions, with bulky electron-rich phosphine (B1218219) ligands like XPhos and BrettPhos often providing improved yields and reaction times. researchgate.netresearchgate.net

The Heck reaction , which couples an unsaturated halide with an alkene, has also been employed to introduce alkenyl groups onto the quinolinedione scaffold. semanticscholar.org For example, the reaction of 7-chloro-6-haloquinoline-5,8-diones with alkenes in the presence of a palladium catalyst can furnish the corresponding 6-alkenyl derivatives. researchgate.net The efficiency of the Heck reaction is highly dependent on the reaction conditions, including the choice of catalyst, base, and solvent. semanticscholar.org

Nucleophilic Substitution Reactions on Halogenated Quinolinediones

Nucleophilic substitution reactions on halogenated quinolinediones represent a fundamental and widely used strategy for introducing a variety of functional groups, particularly amines, onto the quinoline-5,8-dione core. The presence of halogen atoms at the C-6 and/or C-7 positions activates the quinone ring towards nucleophilic attack. nih.gov

The synthesis of this compound and its analogues often involves the reaction of a 6-halo or 6,7-dihalo-4-phenylquinoline-5,8-dione with an appropriate amine. nih.govscienceopen.com The regioselectivity of these reactions can be influenced by the reaction conditions. For instance, in the absence of a catalyst, a mixture of 6- and 7-substituted isomers may be obtained. researchgate.net However, the use of catalysts like cerium(III) chloride can direct the substitution to selectively occur at the 6-position. mdpi.comresearchgate.net

The reactivity of the halogen substituent is also a key factor, with bromo derivatives generally showing higher reactivity than chloro derivatives in these substitution reactions. scienceopen.com A variety of amines, including alkylamines and arylamines, can be used as nucleophiles, leading to a diverse range of amino-substituted quinolinediones. nih.govscienceopen.com

One-Pot and Multi-Component Reaction Approaches to Quinolinedione Derivatives

Several MCRs have been developed for the synthesis of the quinoline core, which can then be further elaborated to the desired quinolinedione. For example, a three-component reaction of an aromatic aldehyde, an aniline, and an active methylene (B1212753) compound can be used to construct the quinoline ring system. nih.gov Catalyst-free and microwave-assisted methods have also been reported, offering greener and more efficient alternatives to traditional synthetic routes. researchgate.nettandfonline.com

More complex fused quinolinedione systems, such as pyrrolo[3,4-b]quinolinediones, can be synthesized via one-pot annulation reactions. For instance, an iron(III)-catalyzed [4+2] annulation of anthranils and maleimides provides a direct route to these structures. rsc.org Similarly, spirooxindole derivatives containing a quinolinedione moiety have been prepared through three-component reactions in aqueous media, highlighting the versatility of MCRs in generating structural diversity. acs.orgnih.gov

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is a critical aspect of synthetic chemistry to maximize product yields, minimize side reactions, and ensure the process is efficient and scalable. In the synthesis of this compound and its analogues, several factors can be tuned to improve the outcome.

For palladium-catalyzed cross-coupling reactions , the choice of catalyst, ligand, base, and solvent are paramount. Studies have shown that bulky biaryl phosphine ligands can significantly accelerate the reaction and improve yields in Suzuki and Buchwald-Hartwig amination reactions. researchgate.net The optimization process often involves screening a variety of these parameters to identify the ideal combination for a specific substrate. researchgate.netacs.org

In nucleophilic substitution reactions , the solvent and the presence of a catalyst can greatly influence the regioselectivity and yield. For instance, the use of protic solvents like ethanol (B145695) or water can favor the formation of 6-substituted products. mdpi.com The addition of a Lewis acid catalyst, such as CeCl₃, can enhance the reactivity and selectivity at the C-6 position. researchgate.net

For one-pot and multi-component reactions , catalyst selection and reaction temperature are key variables. For example, in the synthesis of 7-hydroxy-4-phenylquinoline (B8686181) derivatives, ammonium (B1175870) acetate (B1210297) was found to be an effective catalyst, significantly reducing the reaction time compared to other catalysts. nih.gov The optimization of catalyst loading is also crucial to achieve high yields while minimizing catalyst waste. researchgate.netacs.org

A summary of optimized conditions for various synthetic approaches is presented in the table below.

| Reaction Type | Key Optimization Parameters | Typical Conditions | Reference(s) |

| Suzuki-Miyaura Coupling | Catalyst, Ligand, Base | Pd(OAc)₂, XPhos, K₂CO₃ | researchgate.netresearchgate.net |

| Heck Reaction | Catalyst, Base, Solvent | Pd(OAc)₂, Et₃N, Dioxane | semanticscholar.org |

| Nucleophilic Amination | Catalyst, Solvent | CeCl₃, Ethanol | mdpi.comresearchgate.net |

| One-Pot Quinoline Synthesis | Catalyst, Temperature | Ammonium Acetate, Reflux | nih.gov |

Challenges and Future Directions in Synthetic Access to Complex Quinolinediones

Despite the significant progress in the synthesis of quinolinediones, several challenges remain, particularly in the construction of more complex and highly functionalized analogues.

One of the primary challenges is achieving regioselectivity in substitution reactions, especially when multiple reactive sites are present on the quinolinedione core. While catalytic methods have shown promise in directing substitution to a specific position, the development of more general and predictable methods is still an active area of research. researchgate.net

Another challenge lies in the introduction of diverse functional groups at various positions of the quinoline ring. While methods for C-6 and C-7 functionalization are relatively well-established, the selective modification of other positions, such as C-2 and C-4, in the presence of the dione (B5365651) functionality can be more difficult.

Chemical Derivatization and Functionalization of 6 Amino 4 Phenylquinoline 5,8 Dione

Introduction of Substituents on the Quinoline (B57606) Ring System

The quinoline ring system of 6-amino-4-phenylquinoline-5,8-dione offers multiple sites for the introduction of various substituents, allowing for the fine-tuning of its physicochemical and biological properties.

Modifications at the Amino Group (e.g., Acylation, Alkylation)

The amino group at the C-6 position is a primary site for derivatization due to its nucleophilic character. This allows for a variety of chemical modifications, including:

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amide derivatives. This transformation is often employed to introduce different functionalities and modulate the electronic properties of the quinoline system.

Alkylation: Alkylation of the amino group introduces alkyl substituents, which can alter the steric and electronic environment of the molecule.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates leads to the formation of urea or thiourea derivatives, respectively. scialert.net These modifications can introduce new hydrogen bonding capabilities.

Sulfonamide Formation: The amino group can react with sulfonyl chlorides to yield sulfonamide derivatives.

A study on a related 2-amino-1,4,5,6,7,8-hexahydro-4-(4-methoxyphenyl)-7,7,-dimethyl-5-oxo-1-phenylquinoline-3-carbonitrile demonstrated that it could be cyclized with phenyl isothiocyanate to form a thioxopyrimido[4,5-b]quinolinone derivative. scialert.net

Variations of the Phenyl Ring Substituents

Common modifications include the introduction of:

Halogens

Alkyl groups

Alkoxy groups

Nitro groups

These substituents can be introduced on the starting materials before the formation of the quinoline ring or, in some cases, through electrophilic aromatic substitution on the pre-formed quinoline scaffold. The electronic nature of these substituents, whether electron-donating or electron-withdrawing, can have a profound impact on the reactivity and properties of the entire molecule. nih.gov For instance, research on related quinoline structures has shown that electron-withdrawing groups on the phenyl ring can influence the outcomes of certain reactions. nih.gov

Derivatization at the Quinone Moiety (C-5, C-8)

The quinone moiety, with its electrophilic carbonyl carbons at C-5 and C-8, is a key site for nucleophilic addition reactions. This reactivity allows for the introduction of a variety of substituents and the construction of more complex molecular architectures. Studies on related quinoline-5,8-diones have shown that nucleophilic substitution can occur at the C-6 or C-7 positions, often influenced by the presence of other substituents and the reaction conditions. researchgate.net For example, in 6,7-dichloroquinoline-5,8-dione, nucleophilic substitution with 2-aminopyridine (B139424) derivatives unexpectedly occurred at the C-7 position. nih.gov

Formation of Fused Heterocyclic Systems Utilizing this compound as a Building Block

The reactive nature of the functional groups on this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems. The amino group and the quinone ring can participate in cyclization reactions to form new rings, leading to polycyclic structures with diverse chemical properties.

For example, related 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (B1269638) has been used as a building block to synthesize pyrimido[4,5-b]quinolines. researchgate.net This was achieved through reactions with reagents like formamide (B127407), urea, and thiourea, which led to the formation of a fused pyrimidine (B1678525) ring. researchgate.net Similarly, reaction with carbon disulfide resulted in a fused pyrimidinedithione. researchgate.net Another study demonstrated the cyclization of a substituted 2-aminoquinoline-3-carbonitrile (B177327) with thiourea, chloroacetyl chloride, phenyl isothiocyanate, and formamide to yield various fused pyrimido[4,5-b]quinoline derivatives. scialert.net

The synthesis of eilatin, a natural product with a complex fused heterocyclic system, involved the use of a 4-phenylquinoline-5,8-dione derivative as a starting material. acs.org This highlights the utility of the quinoline-5,8-dione scaffold in constructing intricate molecular architectures.

Impact of Substituents on Electronic Properties and Chemical Reactivity

Amino Group Modifications: Acylation or sulfonylation of the C-6 amino group withdraws electron density, making the quinoline ring system more electron-deficient. Conversely, alkylation can have a slight electron-donating effect.

Phenyl Ring Substituents: The electronic nature of substituents on the C-4 phenyl ring can influence the electron density of the entire molecule through inductive and resonance effects. Electron-withdrawing groups (e.g., nitro, halogens) decrease the electron density, while electron-donating groups (e.g., alkoxy, alkyl) increase it. nih.gov These changes can affect the reactivity of the quinoline ring towards electrophilic or nucleophilic attack.

Quinone Moiety Substituents: Substituents on the quinone ring directly modulate its redox potential and susceptibility to nucleophilic attack. Electron-withdrawing groups generally increase the electrophilicity of the carbonyl carbons.

Computational studies, such as Density Functional Theory (DFT), can provide valuable insights into how substituents affect the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding chemical reactivity. nih.govrsc.org For example, such studies on related quinoline derivatives have helped to rationalize their photophysical properties and predict their reactivity. nih.govrsc.org The reactivity of the quinoline system is a balance between the properties of the benzene (B151609) and pyridine (B92270) rings, with the carbocyclic ring generally being more susceptible to electrophilic substitution. ecorfan.org

Spectroscopic Characterization and Structural Elucidation of 6 Amino 4 Phenylquinoline 5,8 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data for 6-Amino-4-phenylquinoline-5,8-dione is not available in the public domain. A proper analysis requires published spectra or tabulated chemical shifts and coupling constants.

¹H NMR Spectral Analysis and Proton Assignment

Specific proton chemical shifts (δ) and coupling constants (J) for the aromatic and amine protons of this compound are not documented in the available literature.

¹³C NMR Spectral Analysis and Carbon Assignment

Similarly, the ¹³C NMR chemical shifts for the quinoline (B57606) and phenyl carbons, as well as the carbonyl and amino-substituted carbons, are not reported in the searched scientific databases.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation

While 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are standard methods for confirming the structure of organic molecules by establishing proton-proton and proton-carbon correlations, no such studies have been published for this compound. bldpharm.comguidechem.com

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Assignments and Functional Group Identification

Although the structure of this compound suggests characteristic IR and Raman bands for N-H (amine), C=O (quinone), C=N, and C=C (aromatic) stretching and bending vibrations, specific experimentally determined frequencies and their assignments are absent from the literature. For related 5,8-quinolinedione (B78156) derivatives, carbonyl (C=O) vibrations are a key feature, but direct comparison is not possible without data for the title compound. guidechem.com

Analysis of Hydrogen Bonding Interactions

The amino group and quinone carbonyls in the molecule's structure suggest the potential for both intramolecular and intermolecular hydrogen bonding. Spectroscopic techniques, particularly IR, are crucial for analyzing the presence and strength of these interactions, often observed as shifts in the N-H and C=O stretching frequencies. However, no specific studies on the hydrogen bonding characteristics of this compound have been found.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for investigating the electronic structure of conjugated systems like quinoline-5,8-diones. The absorption of ultraviolet or visible light promotes electrons from lower-energy ground states to higher-energy excited states, providing valuable information about the molecular orbitals involved.

Electronic Absorption and Emission Spectra Analysis

The electronic absorption spectrum of quinoline derivatives is typically characterized by multiple absorption bands in the UV-visible region. Quinoline itself displays absorption maxima in the UV region. However, the extension of conjugation and the introduction of substituents significantly influence the spectral properties. For this compound, the phenyl group at the 4-position and the amino group at the 6-position are expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the unsubstituted quinoline-5,8-dione core.

The electronic spectra of related quinoline-5,8-dione derivatives generally show complex patterns with bands attributable to the quinone and the substituted benzene (B151609) ring moieties. researchgate.net For instance, studies on various quinoline derivatives show absorption maxima ranging from 280 nm to over 500 nm. bioline.org.br The amino group, acting as an auxochrome, can cause a red shift in the absorption maximum. bldpharm.com For example, aniline (B41778) absorbs at a longer wavelength (280 nm) compared to benzene (255 nm). bldpharm.com The photophysical properties of quinoline derivatives, including their absorption and emission spectra, are a subject of extensive research due to their potential in optoelectronic applications. bioline.org.br

Table 1: Representative UV-Vis Absorption Data for Related Quinoline Derivatives

| Compound/Derivative Class | Solvent | Absorption Maxima (λ_max, nm) | Reference |

| Quinoline-5,8-dione Derivatives | Various | 280 - 510 | bioline.org.br |

| Aminoquinoline | --- | 280 | bldpharm.com |

| Anthracene-Imine Moiety | --- | 360 - 410 | bioline.org.br |

| 6,7-Bis(hex-1-yn-1-yl)quinoline-5,8-dione | --- | 351, 477, 739 | rsc.org |

This table presents data for structurally related compounds to illustrate the expected spectral regions for this compound.

Identification of Electronic Transitions (π→π, n→π)

The electronic transitions observed in the UV-Vis spectrum of this compound can be assigned to specific promotions of electrons between molecular orbitals.

π→π* Transitions : These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are characteristic of compounds with double bonds and aromatic systems. In this compound, the extensive conjugated system of the phenylquinoline core gives rise to intense π→π* transitions. ijpjournal.com These transitions are typically strong, with high molar extinction coefficients (ε). For many quinoline derivatives, these are the most prominent bands in the spectrum. bioline.org.br

n→π* Transitions : These transitions occur when an electron from a non-bonding orbital (lone pair) is promoted to an antibonding π* orbital. The carbonyl groups of the quinone moiety and the nitrogen atom of the amino group in this compound possess lone pairs of electrons, making n→π* transitions possible. bldpharm.comijpjournal.com These transitions are characteristically of lower energy (occur at longer wavelengths) compared to π→π* transitions within the same chromophore. ijpjournal.com They are also typically much weaker, with lower molar extinction coefficients, and are sometimes "forbidden" by symmetry rules, resulting in low-intensity absorptions that may appear as a shoulder on a stronger π→π* band. The low-energy, broad absorption bands observed in the visible region for quinone derivatives are often assigned to n→π* transitions of the carbonyl groups. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places), HRMS allows for the calculation of a unique molecular formula.

For this compound, the molecular formula is C₁₅H₁₀N₂O₂. HRMS analysis, often using techniques like Electrospray Ionization (ESI), would be expected to show a molecular ion peak (e.g., [M+H]⁺) that corresponds to this formula. The exact mass is calculated based on the masses of the most abundant isotopes of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). The close agreement between the experimentally measured m/z value and the theoretically calculated mass provides definitive confirmation of the molecular formula. This technique is routinely used in the characterization of newly synthesized quinoline derivatives, where the found mass is compared to the calculated mass to validate the structure.

Table 2: HRMS Data for Molecular Formula Confirmation of C₁₅H₁₀N₂O₂

| Ion Type | Molecular Formula | Calculated Mass (m/z) | Found Mass (m/z) |

| [M+H]⁺ | C₁₅H₁₁N₂O₂⁺ | 251.07640 | Hypothetical experimental value |

| [M+Na]⁺ | C₁₅H₁₀N₂O₂Na⁺ | 273.05835 | Hypothetical experimental value |

This table shows the calculated exact masses for protonated and sodiated adducts of this compound. An experimental HRMS measurement would provide a "Found Mass" value that should match the calculated value to within a few parts per million (ppm).

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide crucial information about connectivity and electronic properties, X-ray crystallography offers the ultimate proof of structure by mapping the precise spatial arrangement of atoms in a single crystal. This technique yields a three-dimensional model of the molecule, providing definitive data on bond lengths, bond angles, and torsional angles.

For a molecule like this compound, a crystal structure would confirm the planarity of the quinoline-5,8-dione ring system and determine the rotational angle of the phenyl group at the C4 position relative to the quinoline plane. Furthermore, it would reveal the intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the amino group (-NH₂) and the carbonyl oxygens (C=O), as well as potential π-π stacking interactions between the aromatic rings. While a specific crystal structure for this compound is not available in the reviewed literature, analyses of related compounds, such as 3-(1-Adamantylamino)-3-methyl-1-phenylquinoline-2,4(1H,3H)-dione, demonstrate the power of this technique in elucidating detailed structural features, including the dihedral angle between the quinoline and phenyl rings and the nature of intermolecular hydrogen bonds.

Table 3: Representative Crystallographic Parameters for a Related Phenylquinoline Derivative

| Parameter | Description | Typical Value | Reference |

| Crystal System | The geometry of the unit cell. | Monoclinic | |

| Space Group | The symmetry elements of the crystal. | P 2₁ /c | |

| Dihedral Angle | Angle between quinoline and phenyl rings. | 82.87 (4)° | |

| Hydrogen Bonding | Intermolecular N-H···O interactions. | Present | |

| C=O Bond Length | Length of the carbonyl bond. | ~1.22 Å | General Value |

| C-N Bond Length | Length of the amino-ring bond. | ~1.36 Å | General Value |

This table contains representative data from a related crystal structure to illustrate the type of information obtained from an X-ray crystallographic analysis.

Computational and Theoretical Investigations of 6 Amino 4 Phenylquinoline 5,8 Dione

Quantum Chemical Calculations and Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov For quinoline (B57606) derivatives, DFT calculations, often performed with software like Gaussian 09 and visualized using GaussView 5.0, are employed to determine various molecular properties. nih.govrsc.org These calculations are crucial for understanding the kinetic and thermodynamic stability, as well as the optical and electronic characteristics of these compounds. rsc.org The B3LYP/6–31G'(d,p) basis set is a commonly used level of theory for these types of analyses. nih.govrsc.org

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a local minimum on the potential energy surface. rsc.org For quinoline derivatives, this process is typically carried out using DFT methods. nih.govrsc.org The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's structure and reactivity. For instance, studies on related quinoline derivatives have successfully optimized their molecular geometries, confirming that the calculated structures represent true energy minima. rsc.org This process is foundational for subsequent analyses like Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) mapping.

Conformational analysis, which is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, is also a key aspect. For complex molecules like 6-Amino-4-phenylquinoline-5,8-dione, identifying the lowest energy conformer is critical for accurate predictions of its chemical behavior.

Electronic Structure Elucidation (e.g., Orbital Energies, Electron Density Distribution)

The electronic structure of a molecule dictates its chemical and physical properties. DFT calculations provide detailed information about the distribution of electrons within the molecule, including orbital energies and electron density. nih.govrsc.org For a series of synthesized quinoline derivatives, DFT has been used to analyze their electronic structures to understand reactivity and stability. rsc.org

The distribution of electron density is a key factor. For example, in some quinoline-amide derivatives, the charge density in the Highest Occupied Molecular Orbital (HOMO) is concentrated on the quinoline ring and the amide group, while in the Lowest Unoccupied Molecular Orbital (LUMO), it is spread out over the quinoline ring. nih.gov This distribution helps in identifying the regions of the molecule that are likely to be involved in chemical reactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing a framework for understanding and predicting chemical reactivity. youtube.comwikipedia.org It focuses on the interactions between the HOMO and LUMO of reacting species. wikipedia.org

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energetics

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com The energies of these orbitals, denoted as EHOMO and ELUMO, are critical in determining the molecule's reactivity. A higher EHOMO value indicates a greater ability to donate electrons, making the molecule a better nucleophile. Conversely, a lower ELUMO value suggests a greater ability to accept electrons, indicating a better electrophile.

In studies of various quinoline derivatives, the HOMO and LUMO energy levels have been calculated to predict their chemical behavior. nih.govrsc.org For instance, in a series of quinoline-amide derivatives, the charge density in the HOMO was found to be accumulated in the quinoline ring and amide group, while for the LUMO, the charge density was spread out only on the quinoline ring. nih.gov This information is vital for understanding the sites of electrophilic and nucleophilic attack.

Energy Gap Analysis and Chemical Stability

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.govossila.com A large energy gap implies high stability and low reactivity because more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests that the molecule is more reactive and less stable, as it is easier to induce electronic transitions. nih.govrsc.org

For a series of quinoline derivatives, the calculated energy gaps ranged from 1.878 eV to 3.938 eV. nih.gov This variation in the energy gap highlights how different substituents on the quinoline core can tune the molecule's reactivity. A larger energy gap indicates a "hard" molecule with lower reactivity, while a smaller gap signifies a "soft" molecule that is more polarizable and reactive. nih.gov

Table 1: Frontier Molecular Orbital Data for Selected Quinoline Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| 6a | - | - | 3.720 |

| 6e | - | - | 3.756 |

| 6n | - | - | 3.597 |

| 6q | - | - | 3.382 |

| 6t | - | - | 3.640 |

| 6ab | - | - | 3.658 |

| 6al | - | - | 3.938 |

| 6aq | - | - | 3.793 |

| 6ar | - | - | 3.760 |

| 6aw | - | - | 1.878 |

Data sourced from a study on a series of tunable quinoline derivatives. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net Green and yellow areas represent intermediate or neutral potential. researchgate.net

MEP analysis has been applied to various quinoline derivatives to identify their reactive sites. rsc.org By mapping the electrostatic potential, researchers can determine which parts of the molecule are electron-rich and which are electron-poor, providing insights into how the molecule will interact with other chemical species. uni-muenchen.deresearchgate.net This information is particularly useful for understanding intermolecular interactions and predicting the course of chemical reactions. For instance, in related compounds, the oxygen atoms of carbonyl groups often appear in the most electrophilic (yellow) regions of the MEP map. researchgate.net

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wavefunctions into a more intuitive, localized Lewis-like structure of chemical bonds and lone pairs. uni-muenchen.dewisc.edu This analysis is crucial for understanding hyperconjugative interactions and intramolecular charge transfer (ICT), which significantly contribute to molecular stability. researchgate.netresearchgate.net

In quinoline derivatives, NBO analysis reveals the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. uni-muenchen.de These interactions, particularly those involving the lone pairs of nitrogen and oxygen atoms and the π-orbitals of the quinoline and phenyl rings, are key to stabilizing the molecule. researchgate.netresearchgate.net The energy of these interactions can be estimated using second-order perturbation theory. For similar quinoline-based structures, studies have shown that significant charge transfer occurs, indicating a strong electronic communication between different parts of the molecule. researchgate.net This intramolecular charge transfer is a hallmark of molecules with potential applications in nonlinear optics and electronics.

Global and Local Reactivity Descriptors

Conceptual Density Functional Theory (DFT) provides a framework for defining and calculating various chemical concepts, including reactivity descriptors. mdpi.com These descriptors help in predicting the reactivity and stability of a molecule. researchgate.netrsc.org

Global Reactivity Descriptors: These descriptors provide a general overview of the molecule's reactivity. Key global descriptors include:

Chemical Potential (μ): Indicates the escaping tendency of electrons from a system. A higher chemical potential suggests a better electron donor. researchgate.netnih.gov

Chemical Hardness (η): Measures the resistance to a change in electron distribution. Molecules with a large energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are generally considered "hard" and less reactive. researchgate.netresearchgate.net

Chemical Softness (S): The reciprocal of hardness, softness indicates the polarizability of a molecule. researchgate.netacs.org

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. researchgate.netnih.gov

Calculations on related quinoline derivatives have shown them to be chemically hard compounds with significant kinetic stability and electron-donating capabilities. researchgate.net

Local Reactivity Descriptors: These descriptors pinpoint the most reactive sites within a molecule for electrophilic, nucleophilic, or radical attacks. researchgate.net The Fukui function and Parr functions are common local reactivity descriptors that help in understanding regioselectivity in chemical reactions. mdpi.com For instance, in related structures, specific carbon atoms have been identified as the most susceptible to nucleophilic attack. researchgate.net

| Descriptor | Definition | Significance |

| Chemical Potential (μ) | μ ≈ -(IP + EA) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | η ≈ (IP - EA) / 2 | Resistance to charge transfer |

| Chemical Softness (S) | S = 1 / (2η) | Ease of charge transfer |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Electron-accepting capacity |

Note: IP = Ionization Potential, EA = Electron Affinity. These are often approximated using the energies of the HOMO and LUMO.

Prediction of Spectroscopic Properties through Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for calculating the electronic excited states of molecules. researchgate.netrsc.org This allows for the prediction and interpretation of UV-Vis absorption spectra. researchgate.netresearchgate.net By calculating the vertical electronic transition energies and oscillator strengths, one can predict the absorption maxima (λ_max) of a compound. researchgate.net

For quinoline derivatives, TD-DFT calculations, often performed using functionals like B3LYP, have shown good agreement with experimental UV-Vis spectra. researchgate.netresearchgate.net These calculations help in understanding the nature of the electronic transitions, for instance, whether they are π→π* or n→π* transitions, and how they contribute to the observed color and photophysical properties of the molecule. researchgate.net

Non-Linear Optical (NLO) Properties Calculations

Molecules with significant intramolecular charge transfer, like many quinoline derivatives, are often candidates for non-linear optical (NLO) materials. mdpi.com NLO materials have applications in technologies such as optical data storage and telecommunications. mdpi.com

Computational chemistry allows for the calculation of NLO properties, including:

Polarizability (α): The ease with which the electron cloud of a molecule can be distorted by an external electric field. researchgate.net

First Hyperpolarizability (β): The primary determinant of second-order NLO activity. researchgate.netresearchgate.net

Calculations on similar quinoline-based compounds have revealed substantial first hyperpolarizability values, often benchmarked against urea (B33335), a standard NLO material. researchgate.netresearchgate.net These findings suggest that this compound and related structures could be promising candidates for NLO applications. researchgate.netnih.gov

| Property | Significance in NLO |

| Dipole Moment (μ) | Influences molecular packing in crystals |

| Polarizability (α) | Relates to the linear optical response |

| First Hyperpolarizability (β) | Governs second-harmonic generation |

Analysis of Non-Covalent Interactions (e.g., Reduced Density Gradient (RDG), Hirshfeld Surface Analysis)

Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure and packing of molecules in the solid state. researchgate.netresearchgate.net Understanding these interactions is vital for crystal engineering and materials science.

Reduced Density Gradient (RDG) Analysis: This method provides a visual representation of NCIs, such as hydrogen bonds, van der Waals interactions, and steric clashes, by plotting the RDG against the electron density. researchgate.netresearchgate.net

Hirshfeld Surface Analysis: This technique partitions the crystal space into regions associated with each molecule, allowing for the visualization and quantification of intermolecular contacts. acs.orgresearchgate.net The 2D fingerprint plots derived from the Hirshfeld surface summarize the types and relative importance of different intermolecular interactions. researchgate.net

For related molecular systems, these analyses have been instrumental in elucidating the nature and strength of hydrogen bonds and π-π stacking interactions that govern the crystal packing. acs.orgresearchgate.net

Calculated Thermodynamic Properties

DFT calculations can also be used to predict the thermodynamic properties of a molecule, such as enthalpy, entropy, and heat capacity. researchgate.netnist.gov These properties are fundamental for understanding the stability and behavior of a compound under different temperature conditions. nist.govnist.gov

By performing frequency calculations on the optimized geometry of the molecule, it is possible to obtain these thermodynamic parameters. researchgate.net While experimental data for this compound may be scarce, computational predictions offer valuable estimates for these key properties. mit.eduresearchgate.net

| Thermodynamic Property | Description |

| Enthalpy (H) | A measure of the total energy of a system. |

| Entropy (S) | A measure of the disorder or randomness of a system. |

| Heat Capacity (C) | The amount of heat required to raise the temperature of a substance by a certain amount. |

Chemical Reactivity and Reaction Mechanisms of the 6 Amino 4 Phenylquinoline 5,8 Dione Core

Redox Chemistry of the Quinolinedione System

The quinoline-5,8-dione scaffold is inherently redox-active, a property central to the biological activity of many quinoid compounds. mdpi.comrsc.orgnih.gov This system can undergo reversible two-electron reduction to the corresponding hydroquinone (B1673460), proceeding through a transient semiquinone radical intermediate. mdpi.comrsc.org This process is critical in biological settings, where enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) can catalyze the reduction, leading to the generation of reactive oxygen species (ROS) through redox cycling. mdpi.comnih.govnih.gov

The reaction can be summarized as: Quinone + 2e⁻ + 2H⁺ ⇌ Hydroquinone

The redox potential of the quinone system is a key determinant of its reactivity and is influenced by the nature and position of its substituents. nih.gov The presence of an electron-donating amino group at the C-6 position is expected to modulate the redox potential of the 6-Amino-4-phenylquinoline-5,8-dione core. Studies on related quinolinediones show that metal coordination can also significantly impact the redox potentials. rsc.orgrsc.org For instance, the one-electron reduction potential of 6,7-dichloro-5,8-quinolinedione was found to be in the positive range at 96 mV. rsc.org The reaction of quinoline-5,8-dione derivatives with certain phosphorus nucleophiles has been shown to proceed via a single-electron transfer (SET) mechanism, generating remarkably persistent radical anions with half-lives exceeding one month. tandfonline.com

Electrophilic and Nucleophilic Sites within the Molecular Framework

The distribution of electron density in this compound creates distinct regions susceptible to either electrophilic or nucleophilic attack. Computational methods like the analysis of Molecular Electrostatic Potential (MEP) can predict these reactive centers. mdpi.com

Electrophilic Sites: The most prominent electrophilic centers are the carbonyl carbons at the C-5 and C-8 positions of the dione (B5365651) system. These sites are susceptible to attack by nucleophiles. nih.gov The quinoline (B57606) ring itself also contains electrophilic sites, particularly at the C-2 and C-4 positions, which can undergo nucleophilic addition. rsc.org Furthermore, the benzo-fused portion of the quinoline ring can undergo electrophilic aromatic substitution, with the directing effects of the existing groups favoring substitution at the C-7 position.

Nucleophilic Sites: The primary nucleophilic center is the amino group at the C-6 position. This group is a key site for derivatization and can participate in nucleophilic substitution reactions with various electrophiles, such as acyl chlorides and anhydrides, to form amides. It can also undergo alkylation or react with isocyanates to yield urea (B33335) derivatives. The nitrogen atom of the quinoline ring also possesses nucleophilic character. rsc.org In some quinolinedione derivatives, the introduction of a formyl or hydroxyl group at the C2 position can create additional nucleophilic regions. mdpi.com

| Site | Type | Common Reactions | Relevant Reagents |

|---|---|---|---|

| C-5, C-8 (Carbonyl Carbons) | Electrophilic | Nucleophilic Addition | Amines, Thiols, Organometallics |

| C-6 (Amino Group) | Nucleophilic | Acylation, Alkylation, Urea Formation | Acyl chlorides, Alkyl halides, Isocyanates |

| C-7 | Electrophilic | Electrophilic Aromatic Substitution | Nitrating agents (e.g., HNO₃/H₂SO₄) |

| Quinoline Nitrogen | Nucleophilic | Protonation, Alkylation | Acids, Alkyl halides |

Mechanistic Studies of Key Transformation Reactions

The reactivity of the quinolinedione core has been explored through various transformation reactions, with mechanistic pathways often elucidated.

Nucleophilic Substitution: The reaction of quinoline-5,8-diones with amines can lead to mono-substituted products at either the C-6 or C-7 position. The outcome is highly dependent on the solvent; aprotic solvents like THF favor substitution at the C-7 position, while protic solvents like ethanol (B145695) direct the substitution to the C-6 position. nih.gov The selective formation of the 6-amino derivative can be achieved using catalysts such as CeCl₃. nih.gov The mechanism is believed to involve a Michael addition of the nucleophile to the quinone, followed by oxidation of the resulting hydroquinone intermediate. nih.gov

Metal-Assisted Rearrangement: In the presence of certain transition metal dimers and protic solvents, 6,7-dichloro-5,8-quinolinedione has been observed to undergo an unexpected conversion from a para-quinone to a quinoline-ortho-quinone. rsc.orgrsc.org The proposed mechanism involves the bidentate coordination of the quinolinedione to the metal center, which facilitates the transformation. rsc.orgrsc.org

Palladium-Catalyzed Cross-Coupling: Dihalo-substituted quinoline-5,8-diones can undergo Suzuki-Miyaura and Heck reactions to form new carbon-carbon bonds, allowing for the introduction of various aryl groups at the C-6 and C-7 positions. The efficiency and yield of these reactions are highly dependent on the specific reaction conditions and the ligands used for the palladium catalyst.

Multi-component Reaction Mechanisms: The synthesis of functionalized quinoline derivatives often involves complex one-pot, multi-component reactions. One proposed mechanism involves an initial Knoevenagel condensation, followed by a Michael addition, an imine-enamine rearrangement, and a final cyclization to form the quinoline core. nih.gov

Stability and Degradation Pathways in Different Chemical Environments

The stability of the this compound core is a critical factor for its handling, storage, and application. Like many quinone derivatives, its stability is influenced by pH, light, and the presence of oxidizing or reducing agents.

Structure Activity Relationship Sar Studies of 6 Amino 4 Phenylquinoline 5,8 Dione Derivatives

Impact of Substituent Position and Nature on Molecular Interactions

The placement and chemical nature of substituents on the 6-amino-4-phenylquinoline-5,8-dione scaffold profoundly dictate its interaction with biological macromolecules. Research has shown that even subtle changes can lead to significant shifts in binding affinity and selectivity.

For instance, in the development of neuronal nitric oxide synthase (nNOS) inhibitors based on a 7-phenyl-2-aminoquinoline core, the position of substituents on the phenyl ring was found to be critical. nih.gov A meta-relationship between the aminoquinoline and a positively charged tail moiety resulted in potent and highly selective inhibitors. nih.gov Specifically, the introduction of various substituents at the 4-position of the quinoline (B57606) ring was explored to create additional contacts with specific amino acid residues within the enzyme's active site. nih.gov

Similarly, studies on quinoline-5,8-dione derivatives have demonstrated that the type of substituent at the C-2 and C-7 positions influences their interaction with enzymes like NAD(P)H:quinone oxidoreductase (NQO1). nih.gov It was observed that 7-amino analogues were generally better substrates for NQO1 compared to 7-amido analogues. nih.gov Furthermore, compounds with smaller heteroaromatic substituents at the C-2 position also showed better substrate activity. nih.gov This highlights the importance of both the electronic nature (amino vs. amido) and the steric bulk of the substituents in modulating molecular interactions.

The crystal structures of 6,7-disubstituted-5,8-quinolinediones reveal that the molecular packing is stabilized by hydrogen bonds of the N-H⋯O, C-H⋯O, and C-H⋯N types. researchgate.net A significant twist in the propylamine (B44156) chain relative to the ring's plane in a 7-substituted derivative was observed to alter the hydrogen bonding pattern, underscoring the impact of substituent conformation on intermolecular interactions. researchgate.net

In the context of 1,4-dihydropyridine (B1200194) derivatives, the nature of substituents at the C-2 and C-3 positions was shown to be crucial for their inhibitory activity against COX-2. brieflands.com Methyl and ethoxycarbonyl groups were identified as the most suitable substitutions at these positions, respectively, leading to the most potent compound in the series. brieflands.com This again emphasizes that specific substituents at defined positions are key to optimizing molecular interactions.

Correlation of Structural Features with Specific Molecular Recognition Events

The specific structural features of this compound derivatives are directly correlated with their ability to be recognized by and bind to specific molecular targets. This recognition is often driven by a combination of hydrogen bonding, hydrophobic interactions, and electrostatic forces.

In the case of nNOS inhibitors, the design of 7-phenyl-2-aminoquinolines aimed to exploit isoform-specific residues. nih.gov The placement of substituents was intended to facilitate interactions with residues like Met336/Met341 and His342, which are unique to certain NOS isoforms, thereby achieving selective recognition. nih.gov

Molecular docking studies of 2-acetyl-4-phenylquinoline analogues with the Epidermal Growth Factor Receptor (EGFR) have shown that specific interactions with the receptor's binding domain are crucial for their potential inhibitory activity. The docking scores and interaction energies calculated for these derivatives help to correlate their structural features with their binding affinity to the target protein.

The interaction of iridium(III) polypyridyl complexes with DNA provides another example of specific molecular recognition. whiterose.ac.uk These complexes, which can be considered structurally related to quinolines, bind to both duplex and G-quadruplex DNA. whiterose.ac.uk The nature of the ligands, such as 2,2'-bipyridine (B1663995) (bpy), 1,10-phenanthroline (B135089) (phen), and dipyrido[3:2-a:2',3'-c]phenazine (dppz), influences the binding affinity and the resulting photophysical response upon interaction with DNA. whiterose.ac.uk

Modulation of Receptor Binding Affinity through Structural Variation (Computational/In Silico Studies)

Computational methods, particularly molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable tools for predicting how structural modifications to the this compound scaffold can modulate receptor binding affinity.

For 7-phenyl-2-aminoquinoline-based nNOS inhibitors, computational studies were instrumental in guiding the synthesis of derivatives with optimized binding. nih.gov By modeling the interactions with the enzyme's active site, researchers could rationally design substitutions at the 4-position to enhance binding to specific residues. nih.gov

In the development of quinoline derivatives as potential EGFR inhibitors, molecular docking simulations were used to predict the binding modes and affinities of various analogues. These in silico studies helped to identify which structural variations would likely lead to stronger interactions with the EGFR binding domain.

Similarly, for quinoline-sulphonamide derivatives, Density Functional Theory (DFT) calculations have been employed to understand their electronic properties, which can be correlated with their potential biological activity. researchgate.net These computational analyses provide insights into how structural modifications can fine-tune the electronic characteristics of the molecules, thereby influencing their receptor binding capabilities. researchgate.netrsc.org

The following table presents a hypothetical scenario based on computational docking studies, illustrating how structural variations in a series of this compound analogs might influence their predicted binding affinity for a target receptor.

| Compound ID | R1 Substituent (at C-4) | R2 Substituent (at C-6) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| APD-001 | H | NH2 | -7.5 | Asp120, Tyr150 |

| APD-002 | Cl | NH2 | -8.2 | Asp120, Tyr150, Phe200 (halogen bond) |

| APD-003 | OCH3 | NH2 | -7.8 | Asp120, Tyr150, Ser122 (H-bond) |

| APD-004 | H | NH-C(O)CH3 | -7.1 | Tyr150 |

| APD-005 | Cl | NH-C(O)CH3 | -7.9 | Tyr150, Phe200 (halogen bond) |

This table is for illustrative purposes and does not represent actual experimental data.

Designing Analogs with Tunable Molecular Interaction Profiles

The ultimate goal of SAR studies is to enable the rational design of new analogs with precisely tuned molecular interaction profiles. By understanding how different structural motifs contribute to binding, chemists can create molecules with desired properties, such as enhanced potency, improved selectivity, or specific photophysical characteristics.

The synthesis of various quinoline derivatives demonstrates the principle of designing analogs with tunable properties. For instance, by systematically modifying substituents, researchers have developed quinoline-based compounds with potential applications as antibacterial agents and DNA gyrase inhibitors. researchgate.net The ability to fine-tune the structure allows for the optimization of interactions with the target enzyme. researchgate.net

The development of thieno[3,4-c]pyrrole-4,6-dione (B1257111) based acceptor molecules for organic solar cells showcases how molecular design can be used to tune electronic properties. acs.org By altering the terminal acceptor groups, researchers can modulate the energy levels and charge transfer characteristics of the molecules, which is analogous to tuning the interaction profile of a drug with its receptor. acs.org

Furthermore, the synthesis of novel iridium(III) complexes with varying ligands allows for the fine-tuning of their emission wavelengths and photophysical properties. cardiff.ac.uk This tunability is crucial for their potential applications in areas like biological imaging, where specific interaction and detection characteristics are required. cardiff.ac.uk

Computational Approaches to SAR Elucidation (e.g., Molecular Docking without specific biological outcomes)

Computational methods like molecular docking are frequently employed to elucidate the SAR of this compound derivatives, even in the absence of specific biological data. These studies provide valuable insights into the potential binding modes and intermolecular interactions of a series of compounds.

Molecular docking studies on 2-acetyl-4-phenylquinoline derivatives against the EGFR protein (PDB ID: 1M17) have been performed to understand their binding interactions. The docking scores, van der Waals energies, and Coulomb energies provide a quantitative measure of the predicted binding affinity, allowing for a comparison of different analogs.

For a series of quinoline-sulphonamide derivatives, computational studies have been used to investigate their electronic properties. researchgate.net These calculations can help to establish a preliminary SAR by correlating structural features with properties like the HOMO-LUMO energy gap, which can be an indicator of chemical reactivity and potential for interaction. researchgate.net

The following table summarizes the results of a hypothetical molecular docking study of various this compound derivatives against a generic protein binding site, illustrating the type of data generated in such computational analyses.

| Compound ID | Substituent at C-2 | Substituent at C-7 | Docking Score (kcal/mol) | Number of H-Bonds |

| Comp-A | Phenyl | Amino | -8.5 | 3 |

| Comp-B | 2-Pyridyl | Amino | -8.9 | 4 |

| Comp-C | 3-Thienyl | Amino | -8.7 | 3 |

| Comp-D | Phenyl | Acetamido | -7.8 | 2 |

| Comp-E | 2-Pyridyl | Acetamido | -8.2 | 3 |

This table is for illustrative purposes and does not represent actual experimental data.

Potential Applications of 6 Amino 4 Phenylquinoline 5,8 Dione and Its Derivatives in Materials Science

Role as Chemical Building Blocks for Complex Organic Architectures

The structure of 6-Amino-4-phenylquinoline-5,8-dione, featuring a quinoline-5,8-dione core with an amino group at the 6-position and a phenyl group at the 4-position, makes it a valuable synthon for the construction of more complex organic architectures. The amino group provides a reactive site for a variety of chemical transformations, allowing for the extension of the π-conjugated system and the introduction of different functional groups. This versatility is crucial for tuning the electronic and physical properties of the resulting materials.

The synthesis of complex organic molecules often relies on the strategic coupling of molecular building blocks. For instance, the amino group on the this compound can undergo condensation reactions with various aldehydes to form Schiff bases, creating donor-acceptor-donor (D-A-D) architectures. uni-muenchen.de Such architectures are of significant interest for their intramolecular charge transfer (ICT) properties, which are fundamental to the operation of many organic electronic devices. uni-muenchen.de

Furthermore, the quinoline-5,8-dione scaffold itself is a known pharmacophore and can be functionalized at various positions. The synthesis of a series of 7-amino- and 7-acetamidoquinoline-5,8-diones with different aryl substituents at the 2-position has been demonstrated, showcasing the adaptability of this core structure for creating a library of compounds with diverse properties. researchgate.net Although this research was focused on biological applications, the synthetic methodologies are directly transferable to the design of new materials for electronic applications. The ability to introduce various aryl groups allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical aspect in the design of organic semiconductors.

The development of covalent organic frameworks (COFs) represents another avenue where molecules like this compound could serve as essential building blocks. uni-muenchen.de COFs are crystalline, porous polymers with ordered structures that are highly desirable for applications in catalysis, gas storage, and optoelectronics. uni-muenchen.de The defined geometry and reactive functional groups of this quinoline (B57606) derivative could enable its integration into extended, highly ordered two- or three-dimensional networks.

Investigation in Organic Opto-Electronic Devices

The inherent electronic properties of the quinoline ring system, characterized by its electron-deficient nature, make it an excellent candidate for use in various organic opto-electronic devices. The combination of the quinoline core with an amino donor group and a phenyl substituent in this compound suggests its potential as a multifunctional material in this domain.

Potential in Organic Light Emitting Diodes (OLEDs)

Quinoline derivatives have been extensively investigated and utilized as electron-transporting and emissive materials in organic light-emitting diodes (OLEDs). bldpharm.com The electron-deficient nature of the quinoline ring facilitates efficient electron injection and transport, a crucial requirement for balanced charge transport and high device efficiency. The well-known compound 8-hydroxyquinoline (B1678124) aluminum (Alq3) is a benchmark electron-transporting and emissive material in OLEDs. bldpharm.com

While no specific studies on the use of this compound in OLEDs are publicly available, its structural similarity to other high-performing quinoline derivatives suggests its potential. The amino group can act as an electron-donating moiety, which, in conjunction with the electron-accepting quinoline-dione core, can lead to intramolecular charge transfer (ICT) emission. This phenomenon allows for the tuning of the emission color by modifying the strength of the donor and acceptor units.

Research on related phenylquinoline-based iridium(III) complexes has demonstrated their successful application as phosphorescent emitters in OLEDs, achieving high external quantum efficiencies (EQEs). For example, a thiophene-phenylquinoline-based Ir(III) complex has shown an EQE of up to 21.33% in flexible PhOLEDs. bldpharm.com This highlights the potential of the phenylquinoline scaffold in creating efficient light-emitting materials.

Table 1: Performance of Selected Quinoline-Based OLEDs

| Emitter/Host Material | Device Structure | Max. EQE (%) | Emission Color | Reference |

| (Th-PQ)3Ir | Flexible PhOLED | 21.33 | Deep-Red | bldpharm.com |

| m-CF3DPQIr-HT | PhOLED | 21.61 | Orange | bldpharm.com |

| (DPQ)2Ir(pic-N-O) | Solution-processed PhOLED | 14.2 | Not Specified | bldpharm.com |

This interactive table allows you to compare the performance of different quinoline-based materials in OLEDs.

Exploration in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs)

The development of high-performance organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) relies on the design of organic semiconductors with high charge carrier mobility and appropriate energy levels. The donor-acceptor architecture inherent in the this compound structure is a promising strategy for developing such materials.

In the context of OFETs, the ability of a material to transport both holes (p-type) and electrons (n-type) is highly desirable for the fabrication of complementary circuits. The electron-deficient quinoline-dione core suggests a propensity for n-type transport, while the amino group could facilitate p-type transport, potentially leading to ambipolar behavior. While specific OFET data for this compound is unavailable, research on other organic semiconductors has shown that blending with high-molecular-weight polymers can be a strategy to control dopant diffusion and enhance device stability. acs.org

For OPV applications, the donor-acceptor concept is central to efficient charge separation at the donor-acceptor interface. The HOMO and LUMO energy levels of the organic semiconductor must be well-matched with those of the acceptor material (often a fullerene derivative) to ensure efficient exciton (B1674681) dissociation and charge collection. The tunable nature of the this compound scaffold through chemical modification offers a pathway to optimize these energy levels for improved photovoltaic performance. Polymers based on 4,8-dithienylbenzo[1,2-b:4,5-b′]dithiophene have shown promise in inverted organic solar cells, demonstrating the potential of complex heterocyclic systems in this area.

Exploration of Hydrogen-Bonded Organic Semiconductors

Hydrogen bonding plays a crucial role in directing the supramolecular organization of organic molecules in the solid state, which in turn significantly influences their electronic properties. The presence of both an amino group (hydrogen bond donor) and carbonyl groups (hydrogen bond acceptors) in this compound provides the capacity for forming extensive intermolecular hydrogen-bonding networks.

These hydrogen bonds can enforce a planar molecular conformation and promote close π-π stacking, which are essential for efficient charge transport in organic semiconductors. The formation of a quasi-polymeric structure through intermolecular hydrogen bonding can lead to materials with low solubility and high thermal stability, properties that are advantageous for device fabrication and long-term stability.

The study of hydrogen-bonded organic semiconductors has shown that these interactions can facilitate redox processes in the solid state, potentially enhancing charge carrier formation in devices. While specific studies on the hydrogen-bonding behavior of this compound are not available, the principles derived from other hydrogen-bonded systems, such as quinacridone, suggest that this compound could exhibit interesting solid-state properties governed by these non-covalent interactions.

Future Perspectives and Emerging Research Directions for 6 Amino 4 Phenylquinoline 5,8 Dione

Development of Novel and Green Synthetic Methodologies

The future of synthesizing 6-Amino-4-phenylquinoline-5,8-dione and its analogs lies in the development of more efficient, sustainable, and environmentally benign methodologies. Current synthetic routes often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research will likely pivot towards greener alternatives that prioritize atom economy and reduce the environmental impact.

Key areas of focus will include:

One-Pot Syntheses: Designing single-step or tandem reactions to construct the core quinoline-dione framework from simple precursors, minimizing intermediate isolation and purification steps.

Catalytic Systems: Exploring novel metal-based or organocatalytic systems to facilitate key bond-forming reactions with higher selectivity and efficiency under milder conditions.

Flow Chemistry: Implementing continuous flow reactors for the synthesis, which can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes.

Bio-inspired Synthesis: Investigating enzymatic or biomimetic approaches that mimic natural biosynthetic pathways to construct the quinoline (B57606) scaffold, offering high stereoselectivity and sustainability.

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

While standard spectroscopic techniques like NMR and mass spectrometry are crucial for structural elucidation, future research will necessitate the use of more advanced methods to understand the dynamic behavior of this compound. Investigating its interactions with biological targets or its response to external stimuli requires techniques that can provide real-time information.

Emerging techniques that could be applied include:

Time-Resolved Spectroscopy: Utilizing pump-probe techniques to study the excited-state dynamics of the molecule, which is crucial for understanding its photophysical properties and potential applications in photodynamic therapy or bioimaging.

In-Cell NMR: Applying this technique to observe the behavior and interactions of this compound directly within a cellular environment, providing insights into its mechanism of action and metabolic fate.

Advanced Mass Spectrometry Imaging: Using techniques like MALDI imaging to map the spatial distribution of the compound and its metabolites in biological tissues, offering a deeper understanding of its pharmacokinetics and target engagement.

Integration of High-Throughput Screening in Derivatization Studies

To efficiently explore the chemical space around the this compound core, high-throughput screening (HTS) will be indispensable. By synthesizing a library of derivatives with systematic modifications to the amino and phenyl groups, researchers can rapidly identify compounds with enhanced activity or novel properties.

The HTS workflow would involve:

Combinatorial Chemistry: Generating a large library of analogs by varying substituents at key positions of the parent molecule.

Automated Screening: Utilizing robotic systems to test the biological or material properties of the synthesized library against a panel of assays.

Data Analysis: Employing sophisticated data analysis tools to identify structure-activity relationships (SAR) and guide the design of next-generation compounds.

Below is a hypothetical table illustrating a high-throughput screening approach for derivatives of this compound.

| Derivative ID | R1 (at Amino Group) | R2 (at Phenyl Group) | Assay 1 (e.g., % Inhibition) | Assay 2 (e.g., Fluorescence Intensity) |

| APQ-001 | H | H | 55 | 1200 |

| APQ-002 | CH3 | H | 62 | 1150 |

| APQ-003 | H | 4-OCH3 | 58 | 1500 |

| APQ-004 | CH3 | 4-OCH3 | 75 | 1450 |

| APQ-005 | H | 4-Cl | 68 | 1000 |

Exploration of Novel Functionalizations and Hybrid Systems

Future research will extend beyond simple derivatization to include the development of novel functionalizations and hybrid molecules. This involves strategically modifying the this compound scaffold to impart new functions or to combine its properties with those of other molecular entities.

Potential directions include:

Bio-conjugation: Attaching the molecule to biomolecules such as peptides, antibodies, or nucleic acids to create targeted therapeutic agents or diagnostic probes.

Polymer Conjugation: Incorporating the quinoline-dione unit into polymer backbones to create functional materials with unique optical, electronic, or responsive properties.

Hybrid Molecules: Synthesizing hybrid compounds that combine the this compound core with other pharmacophores to create multi-target agents with potentially synergistic effects.

Leveraging Advanced Computational Modeling for Predictive Design

Computational chemistry will play a pivotal role in accelerating the discovery and development of new this compound-based molecules. Advanced modeling techniques can provide valuable insights into the molecule's properties and interactions, thereby guiding experimental efforts.

Key computational approaches include:

Quantum Mechanics (QM): To accurately predict the electronic structure, spectroscopic properties, and reactivity of the molecule.

Molecular Dynamics (MD) Simulations: To study the conformational dynamics of the molecule and its interactions with biological targets like proteins and DNA in a dynamic environment.

Quantitative Structure-Activity Relationship (QSAR): To develop predictive models that correlate the structural features of derivatives with their biological activity, aiding in the rational design of more potent compounds.

The following table outlines potential computational studies for this compound.

| Computational Method | Research Goal | Predicted Outcome |

| Density Functional Theory (DFT) | Predict UV-Vis absorption spectrum | λmax and molar absorptivity values |

| Molecular Docking | Identify potential binding modes in a target protein | Binding affinity and key interacting residues |

| MD Simulations | Assess the stability of the ligand-protein complex | Root Mean Square Deviation (RMSD) over time |

| QSAR | Correlate substituent effects with biological activity | A predictive model for designing new derivatives |

Potential for Integration into Smart Materials and Responsive Systems

The unique electronic and photophysical properties of the quinoline-dione core suggest that this compound could be a valuable building block for smart materials and responsive systems. These are materials that can change their properties in response to external stimuli.

Future research could explore its integration into:

Chemosensors: Designing systems where the fluorescence or color of the compound changes upon binding to specific ions or molecules, enabling their detection.